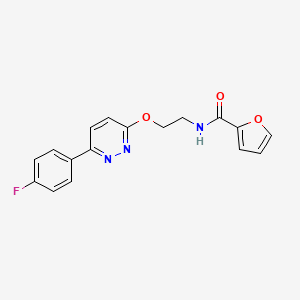

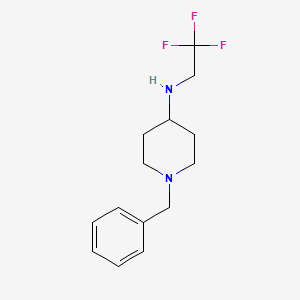

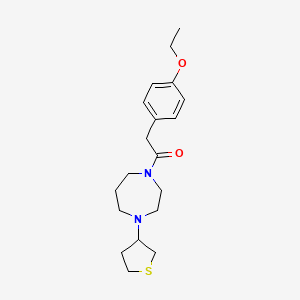

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C16H15FO2. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis of Indanone Derivatives

The compound has been used in the synthesis of various indanone derivatives. A study by Rahimpour et al. (2018) describes the synthesis of 2-(4-amino-substituted benzylidene)indanone derivatives through a reaction involving 4-fluorobenzaldehyde and 5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-one, leading to a novel class of 1-indanones with good yields (Rahimpour et al., 2018).

Corrosion Inhibition

In the context of corrosion inhibition, Saady et al. (2018) explored the anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid solutions. These derivatives, including 2-benzylidene-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, exhibited good inhibiting properties with high efficiency, suggesting potential industrial applications (Saady et al., 2018).

Crystal Structure Studies

Crystal structure studies of indanone derivatives have been conducted to understand their molecular and intermolecular interactions. Baddeley et al. (2017) reported the crystal structures and Hirshfeld surface calculations of various (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives. These studies are crucial for understanding the physical and chemical properties of these compounds (Baddeley et al., 2017).

G Protein-Coupled Receptor Agonist

A specific derivative, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist. This discovery by Sakairi et al. (2012) highlights its potential in probing the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).

Dibenzyl-Indene Dicarboxylate Synthesis

The synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate, involving 1H-indene, highlights the versatility of indene derivatives in organic synthesis. This study by Olivieri et al. (2023) contributes to the understanding of diastereospecific reactions in organic chemistry (Olivieri et al., 2023).

Protective Group in Carbohydrate Chemistry

In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed to protect hydroxyl groups, was synthesized starting from 4-fluorobenzyl alcohol. This innovation by Spjut et al. (2010) demonstrates the compound's relevance in the protection and deprotection of functional groups in complex organic syntheses (Spjut et al., 2010).

Photovoltaic Properties

Ali et al. (2020) designed new molecules for enhanced photovoltaic properties using a central Naphthalene Di-Imide fragment with different end-capped acceptors, including 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene derivatives. This research contributes to the development of materials for solar cell technology (Ali et al., 2020).

Propriétés

IUPAC Name |

6-[(2-fluorophenyl)methoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKZLIBZUHHMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)